molecular formula C21H27N9O3 B12801195 D-Lysine, N2-(4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)- CAS No. 246224-40-8

D-Lysine, N2-(4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)-

Cat. No.: B12801195
CAS No.: 246224-40-8
M. Wt: 453.5 g/mol
InChI Key: XERJQLWAFDLUGV-OAHLLOKOSA-N
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Description

D-Lysine, N2-(4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)-: is a complex organic compound that features a pteridine ring system. This compound is structurally related to methotrexate, a well-known antineoplastic agent. The presence of the pteridine ring system and the benzoyl group makes it a significant molecule in medicinal chemistry, particularly in cancer research and treatment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Lysine, N2-(4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)- involves several steps:

    Starting Materials: The synthesis begins with the preparation of 2,4-diamino-6-pteridinylmethyl chloride.

    Alkylation: This intermediate is then alkylated with N-methyl-4-aminobenzoic acid under basic conditions to form the desired product.

    Purification: The product is purified using recrystallization or chromatography techniques to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the synthesis is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves:

    Continuous Stirred Tank Reactors (CSTR): for the alkylation step.

    Automated Chromatography Systems: for purification.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

D-Lysine, N2-(4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)- undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the pteridine ring system.

    Substitution: Nucleophilic substitution reactions can occur at the benzoyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are employed under basic conditions.

Major Products Formed

    Oxidized Derivatives: Various oxidized forms of the pteridine ring.

    Reduced Derivatives: Modified pteridine ring systems with altered electronic properties.

    Substituted Products: Compounds with different functional groups attached to the benzoyl group.

Scientific Research Applications

D-Lysine, N2-(4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential as an antineoplastic agent.

    Industry: Utilized in the development of new pharmaceuticals and chemical processes.

Mechanism of Action

The mechanism of action of D-Lysine, N2-(4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)- involves:

    Molecular Targets: The compound targets dihydrofolate reductase, an enzyme involved in the synthesis of tetrahydrofolate.

    Pathways: By inhibiting dihydrofolate reductase, the compound disrupts the synthesis of purines and pyrimidines, leading to reduced DNA, RNA, and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    Methotrexate: A well-known antineoplastic agent with a similar structure.

    Aminopterin: Another folic acid analog with antineoplastic properties.

    Pemetrexed: A multi-targeted antifolate used in cancer treatment.

Uniqueness

    Structural Features: The presence of the pteridine ring system and the specific substitution pattern make D-Lysine, N2-(4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)- unique.

    Biological Activity: Its specific interactions with dihydrofolate reductase and its potential as an antineoplastic agent distinguish it from other similar compounds.

Properties

CAS No.

246224-40-8

Molecular Formula

C21H27N9O3

Molecular Weight

453.5 g/mol

IUPAC Name

(2R)-6-amino-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]hexanoic acid

InChI

InChI=1S/C21H27N9O3/c1-30(11-13-10-25-18-16(26-13)17(23)28-21(24)29-18)14-7-5-12(6-8-14)19(31)27-15(20(32)33)4-2-3-9-22/h5-8,10,15H,2-4,9,11,22H2,1H3,(H,27,31)(H,32,33)(H4,23,24,25,28,29)/t15-/m1/s1

InChI Key

XERJQLWAFDLUGV-OAHLLOKOSA-N

Isomeric SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@H](CCCCN)C(=O)O

Canonical SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCCCN)C(=O)O

Origin of Product

United States

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